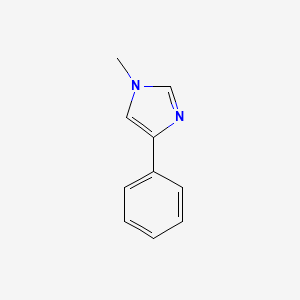

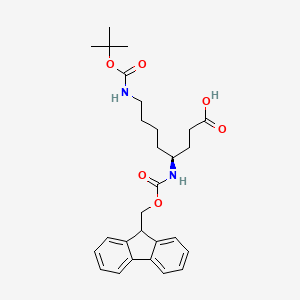

4-(4'-Cyanophenyl)-1-N-Boc-aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of cyanophenyl compounds . Cyanophenyl compounds are often used as precursors in the synthesis of various inhibitors .

Synthesis Analysis

While specific synthesis information for “4-(4’-Cyanophenyl)-1-N-Boc-aniline” is not available, similar compounds have been used in the synthesis of novel HIV-1 NNRTIs.Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests that they often have complex structures .Chemical Reactions Analysis

In a study, ethyl 2-(4-cyanophenyl)hydrazinecarboxylates were found to expand the scope of substrates in the Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For example, 4-Cyanophenylacetic acid is a solid with a melting point of 150-154 °C .Aplicaciones Científicas De Investigación

Nucleofugality in Aminolysis Reactions

Research by Montecinos et al. (2017) focused on the reactions involving aminolysis of O-(4-cyanophenyl) thionocarbonate, leading to insights into nucleofugality ratios. These reactions, which involve morpholine and aniline, highlight the significance of water molecules in affecting the nucleofugality ratio, providing a deeper understanding of reaction mechanisms in organic synthesis (Montecinos et al., 2017).

Asymmetric Radical and Anionic Cyclizations

Guthrie and Curran (2009) investigated the asymmetric radical and anionic cyclizations of axially chiral carbamates, demonstrating high levels of chirality transfer. This study not only contributes to the field of asymmetric synthesis but also shows the potential for synthesizing complex organic molecules with specific chiral configurations (Guthrie & Curran, 2009).

Photoinduced Intramolecular Charge Transfer

Yang et al. (2004) explored the photochemical behavior of trans-4-(N-arylamino)stilbenes, including those with cyano substituents. The study revealed the formation of twisted intramolecular charge transfer (TICT) states, which are crucial for understanding the photophysical properties of organic molecules and their applications in organic electronics and photonics (Yang et al., 2004).

Boronic Acids and Fluorescence Quenching

Geethanjali et al. (2015) conducted studies on the fluorescence quenching of boronic acid derivatives by aniline in alcohols, observing a negative deviation from the Stern–Volmer equation. This research provides valuable insights into the interactions between boronic acids and amines, which are relevant for the development of fluorescent sensors and probes (Geethanjali et al., 2015).

Corrosion Inhibition

Daoud et al. (2014) synthesized a compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline and tested its efficacy as a corrosion inhibitor on mild steel. The study not only demonstrates the potential of organic molecules in protecting metals from corrosion but also highlights the importance of understanding molecular interactions with metal surfaces (Daoud et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

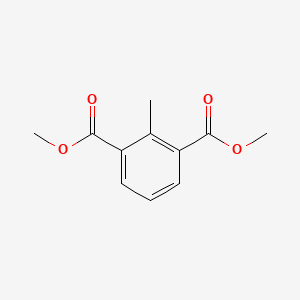

IUPAC Name |

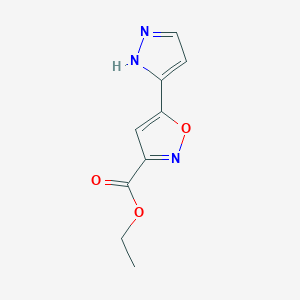

tert-butyl N-[4-(4-cyanophenyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-16-10-8-15(9-11-16)14-6-4-13(12-19)5-7-14/h4-11H,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYXCPXPLNAAOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374099 |

Source

|

| Record name | 4-(4'-Cyanophenyl)-1-N-Boc-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4'-Cyanophenyl)-1-N-Boc-aniline | |

CAS RN |

672309-99-8 |

Source

|

| Record name | 4-(4'-Cyanophenyl)-1-N-Boc-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

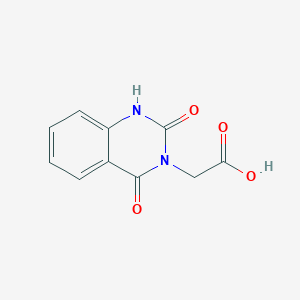

![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)

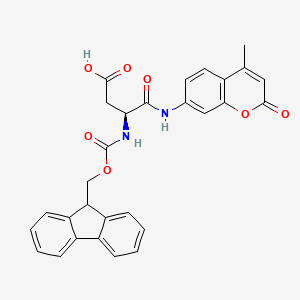

![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)